molecular formula C16H16N2O4 B5734404 4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID

4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B5734404
M. Wt: 300.31 g/mol
InChI Key: ATQBJVBSUUOOLT-UHFFFAOYSA-N
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Description

4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound with a molecular formula of C16H15NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxyanilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the condensation of 2-ethoxyaniline with a suitable benzoic acid derivative. One common method is the reaction of 2-ethoxyaniline with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(ethoxycarbonyl)amino]benzoic acid
  • 2-[(4-ethoxyanilino)carbonyl]benzoic acid
  • 4-((4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ETHYL ESTER

Uniqueness

4-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[(2-ethoxyphenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-14-6-4-3-5-13(14)18-16(21)17-12-9-7-11(8-10-12)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBJVBSUUOOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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